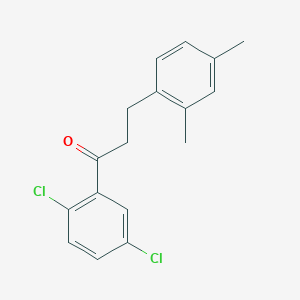

2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

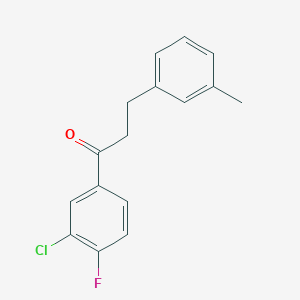

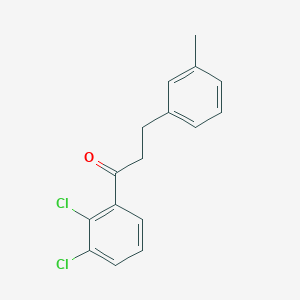

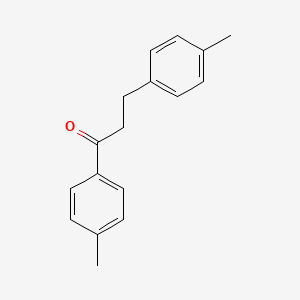

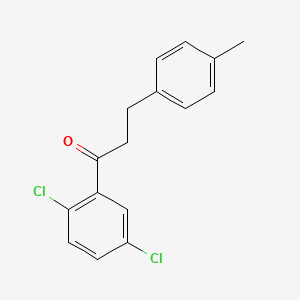

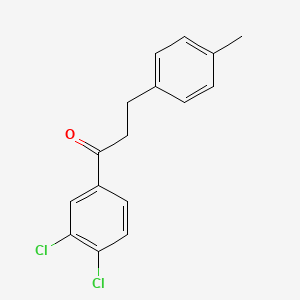

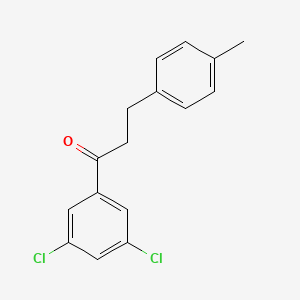

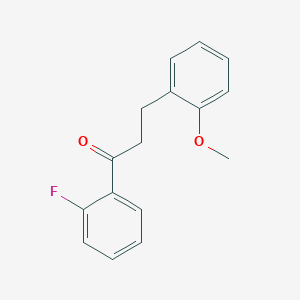

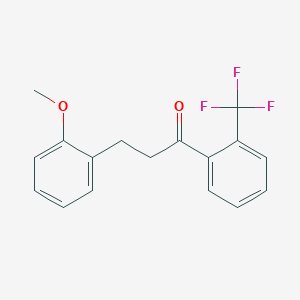

2’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is an organic compound with the CAS Number: 898794-48-4 . It belongs to the class of chalcone derivatives. The IUPAC name of this compound is 1-(2,5-dichlorophenyl)-3-(2,4-dimethylphenyl)-1-propanone .

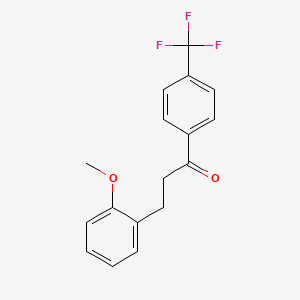

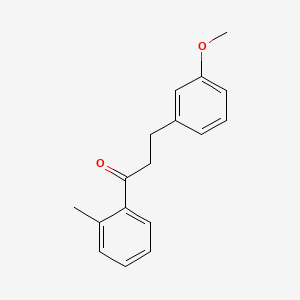

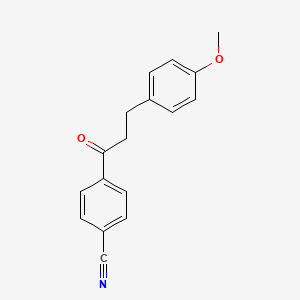

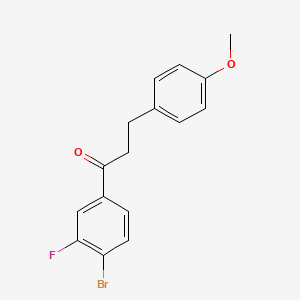

Molecular Structure Analysis

The molecular formula of 2’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is C17H16Cl2O . The InChI code for this compound is 1S/C17H16Cl2O/c1-11-3-4-13(12(2)9-11)5-8-17(20)15-10-14(18)6-7-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 .Physical And Chemical Properties Analysis

The molecular weight of 2’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is 307.22 .Scientific Research Applications

Copolymer Synthesis

2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone has been utilized in the synthesis of novel copolymers. Specifically, its derivatives, such as trisubstituted ethylenes and ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates, have been copolymerized with styrene, resulting in copolymers with high glass transition temperatures and substantial decrease in chain mobility due to their high dipolar character (Kim et al., 1999).

Complex Formation

This compound is also involved in forming tungsten(VI) complexes with aminobis(phenolato) [O,N,O] donor ligands. The process includes reactions with trisdiolatotungsten(VI) complexes and phenolic ligand precursors leading to the formation of monomeric oxotungsten complexes. These complexes can be further modified to create dichloro complexes, useful in catalyzing ring-opening metathesis polymerization of norbornene (Lehtonen & Sillanpää, 2004).

Crystallography Studies

In crystallography, this compound has been used to analyze molecular structures. For instance, the title compound, C17H15Cl2NO, exhibited interactions between molecules such as C—H⋯O and weak C—H⋯π interactions (Bappalige et al., 2009).

Synthesis of Schiff Bases

In the field of medicinal chemistry, derivatives of this compound have been synthesized and characterized as Schiff bases. These compounds showed promising results in cytotoxicity studies against cancer cell lines, indicating their potential use in cancer treatment research (Uddin et al., 2020).

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-3-4-13(12(2)9-11)5-8-17(20)15-10-14(18)6-7-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGLJZFMTGPJMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644704 |

Source

|

| Record name | 1-(2,5-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-48-4 |

Source

|

| Record name | 1-(2,5-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.